REACTION_CXSMILES
|
[I-].C[S+](C)(C)=O.[H-].[Na+].[CH2:9]([N:16]1[CH:21]2[CH2:22][CH2:23][CH:17]1[CH2:18][C:19](=[O:24])[CH2:20]2)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:25](OCC)(=O)C>CS(C)=O>[CH2:9]([N:16]1[CH:17]2[CH2:23][CH2:22][CH:21]1[CH2:20][C:19]1([CH2:18]2)[CH2:25][O:24]1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
STIRRING
|
Details
|
The reaction medium is kept stirring for 4 h
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
without stirring for 60 h
|
Duration
|
60 h
|
Type
|
WASH
|
Details
|
the organic phase is washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C2CC3(OC3)CC1CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |